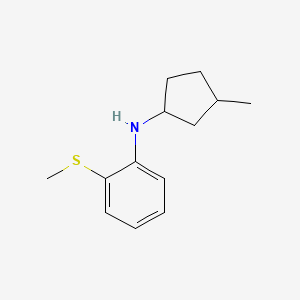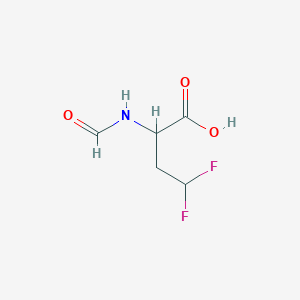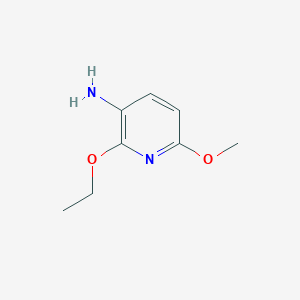
2-ethoxy-6-methoxy-3-Pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-6-methoxy-3-pyridinamine is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of ethoxy and methoxy groups attached to the pyridine ring, along with an amino group at the third position. Pyridines are significant in various fields due to their presence in many natural products, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-methoxy-3-pyridinamine typically involves the functionalization of a pyridine ring. One common method is the alkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes via hydroboration with catecholborane, alkyl iodides via iodine atom transfer, and xanthates. This reaction proceeds under neutral conditions without the need for an acid to activate the heterocycle or an external oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation methods. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions: 2-Ethoxy-6-methoxy-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyridines depending on the reagents used.
科学的研究の応用
2-Ethoxy-6-methoxy-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive pyridine derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-ethoxy-6-methoxy-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
2-Methoxypyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the methoxy group.
2,6-Dimethoxypyridine: Contains two methoxy groups instead of one methoxy and one ethoxy group.
Uniqueness: 2-Ethoxy-6-methoxy-3-pyridinamine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other pyridine derivatives .
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
2-ethoxy-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8-6(9)4-5-7(10-8)11-2/h4-5H,3,9H2,1-2H3 |
InChIキー |
AJLQDKVCTQZNHT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=N1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


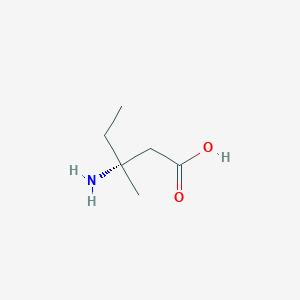
![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)
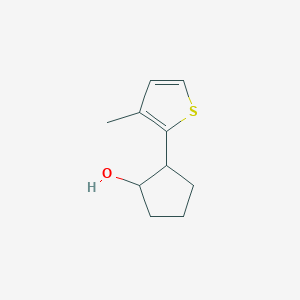

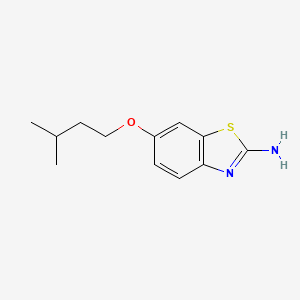
![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)
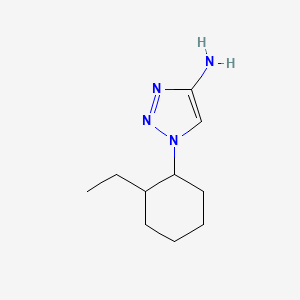

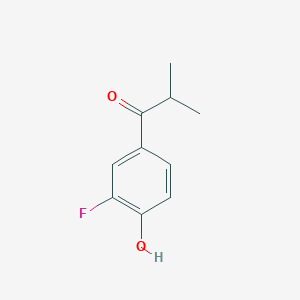
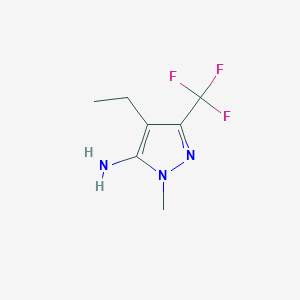
![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
